An In-depth Technical Guide to tert-Butyl 4-chloroquinolin-6-ylcarbamate: Chemical Properties and Stability for Drug Development Professionals
An In-depth Technical Guide to tert-Butyl 4-chloroquinolin-6-ylcarbamate: Chemical Properties and Stability for Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] Its versatile structure allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets. Within this important class of compounds, tert-butyl 4-chloroquinolin-6-ylcarbamate emerges as a key synthetic intermediate, strategically designed for the efficient construction of diverse molecular libraries.
This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of tert-butyl 4-chloroquinolin-6-ylcarbamate. We will delve into its synthesis, spectroscopic profile, and critical role as a building block in drug discovery. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.
The molecule's utility is rooted in two key structural features: the reactive 4-chloro substituent and the tert-butoxycarbonyl (Boc) protected amine at the 6-position. The chlorine atom at the C4 position of the quinoline ring is a proficient leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr), thus enabling the introduction of a wide array of functional groups.[2] Concurrently, the Boc group provides a stable and reliable means of protecting the 6-amino functionality, which can be selectively deprotected under acidic conditions to allow for subsequent chemical transformations.[1] This dual functionality makes tert-butyl 4-chloroquinolin-6-ylcarbamate a powerful tool for creating novel, disubstituted quinoline derivatives with therapeutic potential.
Chemical and Physical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₄H₁₅ClN₂O₂ | Calculated from structure |
| Molecular Weight | 278.73 g/mol | Calculated from structure |
| Appearance | Expected to be an off-white to yellow solid | Based on analogous compounds[3] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Predicted: ~409 °C at 760 Torr | Prediction for a similar dichloroisoquinoline analog[4] |
| Solubility | Expected to be soluble in common organic solvents such as DCM, THF, and ethyl acetate. | Inferred from the structure containing both aromatic and aliphatic components. |
| CAS Number | Not assigned or readily available in public databases. |
Spectroscopic Characterization
The identity and purity of tert-butyl 4-chloroquinolin-6-ylcarbamate can be confirmed through standard spectroscopic techniques. The expected spectral features are outlined below:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. Aromatic protons on the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dependent on the substitution. The N-H proton of the carbamate will likely appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a quaternary carbon signal for the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will be observed further downfield (around 153 ppm). The aromatic carbons of the quinoline ring will resonate in the 110-150 ppm region.
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IR (Infrared) Spectroscopy: Key vibrational frequencies are expected for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1725 cm⁻¹), and C-Cl stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group.
Synthesis and Purification
The synthesis of tert-butyl 4-chloroquinolin-6-ylcarbamate can be readily achieved through the protection of the amino group of a suitable precursor. A logical and commonly employed synthetic strategy involves the reaction of 6-amino-4-chloroquinoline with di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthetic workflow for tert-butyl 4-chloroquinolin-6-ylcarbamate.
Experimental Protocol: Synthesis of tert-Butyl 4-chloroquinolin-6-ylcarbamate
This protocol is a representative procedure based on standard Boc protection methodologies.[5][6]
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Reaction Setup: To a solution of 6-amino-4-chloroquinoline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (Et₃N) (1.1 eq.).
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Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise over a period of 30 minutes.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
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Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude tert-butyl 4-chloroquinolin-6-ylcarbamate can be purified by flash column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective in isolating the pure product.[5]
Chemical Stability and Reactivity
The stability and reactivity of tert-butyl 4-chloroquinolin-6-ylcarbamate are dictated by the interplay of its constituent functional groups: the Boc-protected amine and the 4-chloroquinoline core.
Stability
The Boc protecting group is known for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[1] However, it is readily cleaved under acidic conditions. The quinoline ring itself is a stable aromatic system.
| Condition | Stability | Notes |
| Strong Acid (e.g., TFA, HCl) | Decomposes | The Boc group is cleaved to yield the free amine.[1] |
| Strong Base (e.g., NaOH) | Generally Stable | The carbamate is relatively stable to basic hydrolysis at room temperature. |
| Heat | Moderately Stable | Prolonged heating at high temperatures may lead to decomposition. |
| Light | Generally Stable | No significant photosensitivity is expected. |
| Nucleophiles | Reactive at C4 | The 4-chloro position is susceptible to nucleophilic attack. |
Reactivity
The synthetic utility of this intermediate lies in its predictable reactivity at two key positions, allowing for sequential modifications.
Caption: Logical flow from intermediate to drug candidates.
This intermediate is particularly useful for the synthesis of libraries of compounds for high-throughput screening. By first reacting the 4-chloro position with a variety of nucleophiles and then deprotecting the 6-amino group for further derivatization, a large number of structurally diverse molecules can be generated from a single, common intermediate. This approach is highly efficient for structure-activity relationship (SAR) studies. For instance, this scaffold is relevant for the development of kinase inhibitors, where the quinoline core can act as a hinge-binding motif, and the substituents at the 4 and 6 positions can be optimized for potency and selectivity by probing different pockets of the ATP-binding site.
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-butyl 4-chloroquinolin-6-ylcarbamate is not widely available, general laboratory safety precautions for handling chlorinated aromatic compounds and carbamates should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
-
AiFChem. tert-Butyl (4-chloroquinolin-6-yl)carbamate 98%. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- Supporting Information for a scientific article.
Sources
- 1. tert-Butyl (4-bromoquinolin-6-yl)carbamate | 1260784-05-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. tert-Butyl (1,6-dichloroisoquinolin-4-yl)carbamate CAS#: 2680836-72-8 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
